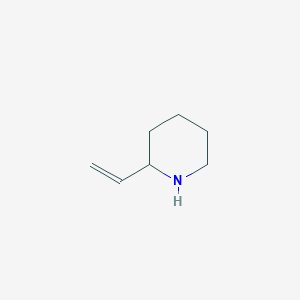

2-Ethenylpiperidine

Description

Overview of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activity. mdpi.com Piperidine derivatives are fundamental to the development of numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. mdpi.com The prevalence of this scaffold can be attributed to its ability to confer favorable physicochemical properties to a molecule, such as modulating lipophilicity and basicity, which can enhance its pharmacokinetic profile and biological activity. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are of great interest in medicinal chemistry as they can provide the specific three-dimensional orientation required for selective interaction with biological targets like proteins and enzymes. thieme-connect.comresearchgate.netresearchgate.net The introduction of substituents onto the piperidine ring allows for the fine-tuning of these properties and the exploration of diverse chemical space in drug discovery programs. rsc.org

Significance of the Ethenyl Moiety in Heterocyclic Chemistry

The ethenyl (or vinyl) group is a reactive functional group that plays a crucial role in synthetic organic chemistry. chim.it Its presence in a heterocyclic compound like 2-ethenylpiperidine introduces a site of unsaturation that can participate in a wide variety of chemical transformations. cymitquimica.com This includes addition reactions, polymerization, and transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. wikipedia.orgvulcanchem.com The vinyl group can act as a precursor for the introduction of other functional groups or for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby expanding the synthetic utility of the parent heterocycle. whiterose.ac.uk In the context of heterocyclic chemistry, the interplay between the electronic properties of the heterocyclic ring and the reactivity of the ethenyl substituent can lead to unique and valuable chemical behavior. chim.itacs.org

Synthesis and Properties of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the dehydration of 2-(hydroxyethyl)piperidine. tandfonline.com Another synthetic route is the Wittig reaction, specifically the methylenation of N-Boc-2-formylpiperidine. whiterose.ac.uk The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Amine-like |

| Solubility | Soluble in organic solvents, moderately soluble in water |

Data compiled from available chemical information. cymitquimica.com

Reactivity and Synthetic Applications

The reactivity of this compound is largely dictated by the vinyl group. This moiety allows for a range of transformations, making it a versatile building block in organic synthesis. For instance, it can undergo hydroamination reactions. figshare.com The nitrogen atom within the piperidine ring can be protected, for example with a Boc group, to allow for selective reactions at the vinyl position. whiterose.ac.uk

The synthesis of various substituted piperidines often starts from precursors that can be converted to the desired piperidine derivative. For example, piperidine derivatives can be synthesized through the hydrogenation of pyridine (B92270) precursors or by reductive amination. vulcanchem.com The introduction of an ethenyl group can be accomplished through methods like alkylation or cross-coupling reactions. vulcanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

2-ethenylpiperidine |

InChI |

InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2,7-8H,1,3-6H2 |

InChI Key |

TUBVZEPYQZWWNG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenylpiperidine and Its Analogues

Construction of the Piperidine (B6355638) Ring with Ethenyl Functionality

This approach focuses on building the six-membered nitrogen heterocycle in a manner that directly incorporates the C2-ethenyl substituent.

Cyclization Reactions for Six-Membered Nitrogen Heterocycles

Intramolecular cyclization reactions are a powerful tool for the stereoselective synthesis of substituted piperidines. Methods such as intramolecular hydroamination of aminoalkynes can be employed to construct the piperidine ring. For instance, the yttrium-catalyzed intramolecular hydroamination of specific aminoallenes has been shown to produce 2-(trans-1-propenyl)piperidine in high yield, which is a close analogue of 2-ethenylpiperidine. researchgate.net

Another relevant cyclization strategy is the palladium-catalyzed intramolecular aza-Wacker-type cyclization. This method involves the cyclization of vinyl cyclopropanecarboxamides to form aza[3.1.0]bicycles, which can be seen as precursors or constrained analogues of substituted piperidines.

Multicomponent Reactions for Piperidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules like substituted piperidines. The aza-Diels-Alder reaction is a prominent example of an MCR that can be utilized to form the piperidine skeleton. rsc.orgwikipedia.org This [4+2] cycloaddition between an imine (the aza-dienophile) and a diene can establish the core piperidine ring. For example, the reaction of Danishefsky's diene with imines is a well-established method for synthesizing 2,3-dihydro-4-pyridones, which are versatile intermediates for further elaboration into piperidine derivatives. beilstein-journals.orgaudreyli.com While direct synthesis of this compound via this method is not commonly reported, the strategic choice of diene and imine could potentially lead to precursors of the target molecule.

The mechanism of the aza-Diels-Alder reaction can be either a concerted pericyclic process or a stepwise Mannich-Michael pathway, often influenced by the use of Lewis acid or Brønsted acid catalysts. wikipedia.org

Ring-Closing Metathesis in Ethenylpiperidine Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of unsaturated nitrogen heterocycles, including precursors to this compound. nih.gov This reaction typically involves the intramolecular metathesis of a diene catalyzed by a ruthenium or molybdenum complex. For the synthesis of a this compound precursor, a suitable substrate would be an N-protected amine containing two terminal alkene functionalities at appropriate positions, such as an N-allyl-N-pent-4-enylamine derivative. The RCM reaction of such a diene would lead to the formation of a 1,2,3,6-tetrahydropyridine, which can then be further functionalized or reduced to the desired this compound. The driving force for the reaction is often the entropically favored formation of a cyclic product and the release of a volatile small molecule like ethylene. harvard.edu

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs' Catalyst | N-allyl-N-pent-4-enylamine derivative | N-protected 1,2,3,6-tetrahydropyridine | Varies | nih.gov |

| Hoveyda-Grubbs Catalyst | N-allyl-N-pent-4-enylamine derivative | N-protected 1,2,3,6-tetrahydropyridine | Varies | nih.gov |

Introduction of the Ethenyl Group onto Piperidine Scaffolds

This synthetic strategy involves the initial construction of a piperidine ring, followed by the introduction of the ethenyl group at the C2-position through various chemical transformations.

Olefination Reactions on Piperidine Derivatives

Olefination reactions are a direct method for converting a carbonyl group into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most common methods employed for this purpose. These reactions would typically start from an N-protected piperidine-2-carboxaldehyde or a corresponding ketone.

The Wittig reaction utilizes a phosphonium ylide to react with the aldehyde, forming an oxaphosphetane intermediate that collapses to the desired alkene and a phosphine oxide byproduct. organic-chemistry.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. wikipedia.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.org

| Reaction | Aldehyde | Reagent | Product | Yield (%) | Reference |

| Wittig Reaction | N-Boc-piperidine-2-carboxaldehyde | Methylenetriphenylphosphorane | N-Boc-2-ethenylpiperidine | Varies | organic-chemistry.org |

| HWE Reaction | N-Boc-piperidine-2-carboxaldehyde | Phosphonate ylide | N-Boc-2-ethenylpiperidine | Varies |

Cross-Coupling Reactions for Ethenyl Group Installation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form carbon-carbon bonds, including the introduction of a vinyl group onto a piperidine ring.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a 2-halopiperidine derivative with a vinylboronic acid or a vinylboronate ester. A particularly useful reagent is potassium vinyltrifluoroborate, which is a stable, crystalline solid. nih.govresearchgate.netnih.gov

The Stille coupling reaction utilizes an organotin compound as the nucleophilic partner to couple with an organohalide. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method could be achieved by reacting a 2-halopiperidine with a vinylstannane, such as vinyltributyltin, in the presence of a palladium catalyst. wikipedia.org While versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov An intramolecular Heck reaction can be a powerful tool for the synthesis of heterocyclic systems. chim.it For the synthesis of a this compound precursor, an intermolecular Heck reaction could potentially be employed by coupling a suitable piperidine derivative with an ethylene source, although this is less common for this specific transformation. More relevant is the Heck reaction of a tetrahydropyridine derivative to introduce further unsaturation or substituents.

| Reaction | Piperidine Derivative | Coupling Partner | Catalyst | Product | Reference |

| Suzuki-Miyaura Coupling | N-protected 2-bromopiperidine | Potassium vinyltrifluoroborate | PdCl2/PPh3 | N-protected this compound | nih.govnih.gov |

| Stille Coupling | N-protected 2-iodopiperidine | Vinyltributyltin | Pd(PPh3)4 | N-protected this compound | wikipedia.org |

| Heck Reaction | N-Boc-1,2,3,6-tetrahydropyridine | Aryl halide | Pd(OAc)2 | Substituted piperidine derivative | organic-chemistry.org |

Use of Organometallic Reagents in this compound Synthesis

Organometallic reagents, particularly organolithium compounds, are powerful tools for the functionalization of piperidines at the C2 position. These methods typically involve the deprotonation of an N-protected piperidine to generate a nucleophilic organolithium species, which can then react with a suitable electrophile to introduce the desired substituent.

Alpha-amino organolithium chemistry provides a direct route to C2-functionalized piperidines. The process is initiated by the deprotonation of an N-protected piperidine, most commonly N-tert-butoxycarbonyl (N-Boc) piperidine, using a strong lithium base. The N-Boc group is crucial as it acidifies the adjacent alpha-protons and stabilizes the resulting organolithium intermediate through coordination.

The deprotonation is typically carried out using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a racemic mixture of the 2-lithiated N-Boc-piperidine. For asymmetric synthesis, a chiral ligand can be employed to effect a dynamic resolution of the rapidly equilibrating enantiomers of the organolithium intermediate.

Once the 2-lithiated piperidine is formed, it can be trapped with a variety of electrophiles to introduce a substituent at the C2 position. To synthesize this compound analogues, a vinylating agent is required. A highly effective method for this transformation is the Negishi cross-coupling reaction.

This strategy involves the transmetalation of the 2-lithiated N-Boc-piperidine with a zinc salt, such as zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc species. This organozinc intermediate then undergoes a palladium-catalyzed cross-coupling reaction with a vinyl halide. For instance, the reaction with (E)-1-bromo-1-propene can yield the corresponding 2-propenylpiperidine derivative. This approach has been successfully applied to the asymmetric synthesis of 2-vinyl-piperidines through a catalytic dynamic resolution (CDR) of the initial N-Boc-2-lithiopiperidine. dicp.ac.cn

The enantioselectivity of the process is controlled by the use of a chiral ligand during the lithiation step, which allows for the preferential formation of one enantiomer of the organozinc intermediate. Subsequent coupling with the vinyl halide proceeds with retention of configuration, affording the enantioenriched 2-vinylpiperidine product.

Table 1: Asymmetric Vinylation of N-Boc-piperidine via Catalytic Dynamic Resolution and Negishi Coupling

| Entry | Vinyl Halide | Product | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | (E)-1-bromo-1-propene | N-Boc-(R)-2-((E)-prop-1-en-1-yl)piperidine | 63 | 90:10 |

| 2 | (Z)-1-bromo-1-propene | N-Boc-(R)-2-((Z)-prop-1-en-1-yl)piperidine | 55 | 90:10 |

Data sourced from Organic Letters, 2011, 13 (3), pp 394–397.

Catalytic Approaches to this compound Synthesis

Catalytic methods offer an alternative and often more atom-economical approach to the synthesis of the piperidine ring. These strategies can involve the cyclization of acyclic precursors or the reduction of pyridine (B92270) derivatives.

Palladium-catalyzed oxidative cyclization, often referred to as the aza-Wacker reaction, is a powerful method for the synthesis of nitrogen heterocycles, including piperidines. This reaction involves the intramolecular nucleophilic attack of a nitrogen atom onto a palladium-activated alkene. The general mechanism proceeds through an aminopalladation step to form a C-N bond and a carbon-palladium sigma-bond, followed by β-hydride elimination to regenerate the alkene and a palladium(0) species, which is then reoxidized to palladium(II) by a suitable oxidant to complete the catalytic cycle.

While this method is highly effective for the formation of the piperidine ring from suitable aminoalkene precursors, it does not typically result in the direct formation of a 2-ethenyl substituent. The product of a 6-exo-trig cyclization would be a piperidine with a substituent at the 2-position derived from the terminus of the alkene precursor. To obtain a this compound, further synthetic manipulations of the initial product would be necessary.

The aza-Heck reaction is another valuable palladium-catalyzed method for the construction of nitrogen heterocycles. In contrast to the aza-Wacker reaction, the aza-Heck cyclization typically involves the reaction of an unsaturated amine derivative containing a leaving group on the nitrogen atom. The catalytic cycle is initiated by the oxidative addition of the N-X bond to a palladium(0) complex, forming an aza-palladium(II) intermediate. This is followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product.

This methodology has been successfully employed for the synthesis of various substituted pyrrolidines and piperidines. For instance, ligand-enabled aza-Heck cyclizations of N-(pentafluorobenzoyloxy)carbamates have been shown to be effective for 6-exo cyclizations to form piperidine rings. nih.gov Similar to the aza-Wacker reaction, the direct product of this cyclization is not typically a this compound. The nature of the substituent at the 2-position is determined by the structure of the starting acyclic precursor.

Transfer hydrogenation is a widely used and operationally simple method for the reduction of aromatic heterocycles. In the context of piperidine synthesis, this method is applied to the reduction of substituted pyridines. The reaction typically employs a transition metal catalyst, such as rhodium or iridium, and a hydrogen donor, like formic acid or isopropanol (B130326).

This approach is highly effective for the formation of the piperidine core structure. For example, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts has been demonstrated to be an efficient route to a variety of substituted piperidines. dicp.ac.cn However, this method inherently leads to a saturated piperidine ring. If a this compound were the target, one would need to start with a 2-ethenylpyridine precursor. The transfer hydrogenation would then reduce the pyridine ring, but it may also reduce the ethenyl substituent, depending on the reaction conditions and the catalyst used. Selective reduction of the pyridine ring in the presence of an alkene can be challenging. Therefore, while transfer hydrogenation is a robust method for piperidine ring formation, it is not a direct route to this compound from simple pyridine precursors.

Other Transition Metal-Catalyzed Transformations

Beyond the more extensively documented palladium-catalyzed reactions, a variety of other transition metals have been effectively employed to catalyze unique transformations leading to the synthesis of this compound and its structural analogues. These methodologies often leverage distinct mechanistic pathways, offering alternative strategies for accessing the piperidine core with vinyl substitution. Notable examples include reactions catalyzed by rhodium, gold, and iridium, which facilitate novel cyclization and isomerization cascades.

Rhodium-Catalyzed Cycloisomerization of 1,7-Ene-Dienes

A significant advancement in the synthesis of this compound analogues involves the rhodium(I)-catalyzed cycloisomerization of nitrogen-tethered 1,7-ene-dienes. This transformation provides an efficient route to trans-divinylpiperidines. pku.edu.cnacs.orgnih.gov The reaction proceeds through a proposed mechanism involving allylic C-H activation, subsequent insertion of the alkene into the rhodium-hydride bond, and finally, reductive elimination. pku.edu.cnacs.orgnih.gov

The optimal catalytic system for this reaction was found to be a combination of [Rh(coe)2Cl]2/AgSbF6 with the electron-deficient ligand P(4-CF3C6H4)3, affording the desired products in good yields. pku.edu.cn Deuterium labeling studies have provided support for the proposed hydrogen transfer mechanism. pku.edu.cn The scope of this reaction has been explored with various substituents on the nitrogen atom and the diene moiety, demonstrating its utility in generating a range of substituted divinylpiperidines.

Gold-Catalyzed Intramolecular Amination of Allenes

Gold catalysts have emerged as powerful tools for the intramolecular hydroamination and dihydroamination of allenes, leading to the formation of nitrogen-containing heterocycles, including vinyl piperidine derivatives. In one study, the treatment of N-δ-allenyl ureas with a cationic gold(I) complex initiated a dihydroamination cascade. While the primary products were often bicyclic imidazolidin-2-ones, the reaction pathway proceeds through the formation of a vinyl piperidine intermediate. nih.gov

The choice of the gold catalyst and the counterion was found to be crucial for the reaction outcome. A gold(I) N-heterocyclic carbene complex in the presence of AgPF6 proved to be highly effective in promoting the cyclization. nih.gov This methodology highlights the potential of gold catalysis to access the this compound scaffold, even as part of a more complex molecular architecture.

Iridium-Catalyzed Transformations

While direct iridium-catalyzed routes to this compound are less common, iridium complexes have been utilized in the synthesis of substituted piperidines from vinyl aziridines. For instance, a chiral cyclometalated π-allyliridium complex can catalyze the coupling of N-protected vinyl aziridines with primary alcohols. The resulting products can then be further transformed into diastereomeric 2,4,5-trisubstituted piperidines. nih.gov Although this method does not directly yield a 2-ethenyl substituent, it demonstrates the utility of iridium catalysis in constructing functionalized piperidine rings that could potentially be elaborated to introduce the desired vinyl group.

Asymmetric Synthesis and Stereochemical Control of 2 Ethenylpiperidine Systems

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 2-ethenylpiperidine systems, this is critical as different enantiomers often exhibit vastly different biological activities. The primary methods to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This strategy relies on the auxiliary's ability to create a diastereomeric intermediate that favors the formation of one enantiomer over the other due to steric or electronic factors. york.ac.uknumberanalytics.com

A well-established example is the use of phenylglycinol-derived oxazolopiperidone lactams. researchgate.netresearchgate.netfigshare.com These chiral scaffolds allow for the stereocontrolled introduction of substituents onto the piperidine (B6355638) ring. researchgate.net For instance, starting from a common lactam, the enantioselective synthesis of various 2-alkyl- and 2,6-dialkylpiperidines, such as the fire ant alkaloid (2R,6R)-solenopsin A, has been successfully achieved. researchgate.netfigshare.com The chiral auxiliary guides the approach of electrophiles, leading to high diastereoselectivity in the formation of the substituted piperidine core, which can then be converted to the final product. researchgate.net Another example involves using (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary to synthesize trisubstituted piperidines with stereoselective control. usm.edu

The general advantages of using chiral auxiliaries include typically high levels of diastereocontrol and the ability to separate the resulting diastereomers using standard laboratory techniques like chromatography or crystallization. york.ac.uk

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. nih.gov In the context of this compound synthesis, transition metal catalysts combined with chiral ligands are frequently employed. nih.govsnnu.edu.cnresearchgate.net

Several catalytic systems have been developed for the enantioselective synthesis of substituted piperidines:

Rhodium-Catalyzed Hydrogenation: Chiral rhodium complexes have been used for the asymmetric hydrogenation of pyridine (B92270) precursors. A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine allows for the synthesis of various chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cn

Iridium-Catalyzed Cyclization: Chiral iridium catalysts have been shown to be effective in the allylic cyclization for the stereoselective synthesis of 2,6-disubstituted piperidines, including vinylpiperidine building blocks. pitt.edu

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the allylic alkylation of N-allylbenzotriazoles with amines, provide routes to 2-vinylpiperidines. acs.org Furthermore, Pd-catalyzed cross-coupling reactions of N-Boc-2-lithiopiperidine with vinyl halides or aryl halides, in the presence of a chiral ligand, can yield enantiomerically enriched 2-vinyl- and 2-arylpiperidines. researchgate.netacs.orgnih.gov

Organocatalysis: Chiral organic molecules can also act as catalysts. For example, chiral phosphoric acids have been used to catalyze the synthesis of novel bisindole-piperidine-amino acid hybrids with up to 99% enantiomeric excess (ee). nih.gov Diphenylprolinol silyl (B83357) ether has been employed as a chiral amine catalyst for the asymmetric aza-[3 + 3] cycloaddition to construct chiral piperidine rings with high enantioselectivity. rsc.org

Below is a table summarizing selected asymmetric catalytic methods for piperidine synthesis.

| Catalyst/Ligand System | Reaction Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Rhodium / Chiral Amine | Reductive Transamination | Pyridinium Salts | Chiral Piperidines | High |

| Iridium / Chiral Ligand | Allylic Cyclization | Amino allylic carbonates | Vinylpiperidines | High |

| Palladium / Chiral Ligand | Cross-Coupling | N-Boc-2-lithiopiperidine | 2-Vinylpiperidines | Good |

| Chiral Phosphoric Acid | [4+2] Cycloaddition | 3-Vinyl indoles / Imino esters | 4,6-disubstituted piperidines | Up to 99% |

| Diphenylprolinol silyl ether | aza-[3 + 3] Cycloaddition | Unsaturated aldehydes / Enecarbamates | Chiral Piperidines | Excellent |

Biocatalytic Synthesis of Optically Pure 2-Ethenylpiperidines

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.com This "green chemistry" approach is increasingly used for the synthesis of optically pure pharmaceuticals and fine chemicals. rsc.org

For the synthesis of chiral piperidines, enzymes like transaminases, hydrolases (e.g., lipases), and oxidoreductases are particularly useful. rsc.orgnih.gov

Transaminases: A hybrid bio-organocatalytic cascade has been developed where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction, leading to the synthesis of 2-substituted piperidines. rsc.org

Hydrolases (Lipases): Lipases are frequently used for the kinetic resolution of racemic alcohols, which are precursors to the desired piperidines. For example, the enzymatic kinetic resolution of racemic N-protected 2-piperidineethanol (B17955) can provide access to enantiopure starting materials for the synthesis of alkaloids. nih.gov This alcohol can then be converted to the ethenyl group.

Oxidoreductases: Ketoreductases (KREDs) have been employed for the stereoselective reduction of ketone precursors to furnish chiral piperidinols, which can be further functionalized. mdpi.com

A notable example is the use of recombinant E. coli cells to produce (R)-1-[4-(trifluoromethyl)phenyl]ethanol with over 99.9% ee, showcasing the high enantioselectivity achievable with biocatalysis. mdpi.com While direct biocatalytic synthesis of this compound is not widely reported, the enzymatic preparation of its chiral precursors, particularly 2-piperidineethanol, is a well-established and powerful strategy. nih.gov

Diastereoselective Synthesis of this compound Derivatives

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For this compound derivatives with additional substituents, achieving the correct diastereomer is crucial.

Several methods have been developed for the diastereoselective construction of substituted piperidine rings:

Aza-Prins Cyclization: This reaction has been used to generate 2,4,6-trisubstituted piperidines with high diastereoselective control. usm.edu

DDQ-Mediated Oxidative Cyclization: The oxidative cyclization of N-vinyl carbamates and enamides using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for the synthesis of piperidine rings. Stereocontrol can be achieved by using (E)- or (Z)-allylsilanes as tethered nucleophiles. pitt.edu

Gold-Catalyzed Cyclization: A one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring-forming step. nih.gov

Intramolecular Michael Addition: The diastereoselective intramolecular Michael cyclization of vinylsulfinyl-containing amino alcohols provides a route to functionalized piperidine scaffolds. researchgate.net

These strategies often rely on substrate control, where existing stereocenters in the starting material dictate the stereochemistry of the newly formed centers, or on reagent control, where the chiral catalyst or reagent directs the diastereoselective outcome.

Kinetic Resolution Techniques for this compound Precursors

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. nih.gov

A key application in this area is the kinetic resolution of precursors to this compound, such as 2-piperidineethanol. nih.gov Lipase-catalyzed acylation is a common technique for this purpose. In this process, a racemic alcohol is reacted with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the enantioenriched unreacted alcohol from the acylated product.

A study on the resolution of N-Boc-2-piperidineethanol using various lipases and acyl donors demonstrated the feasibility of this approach.

| Enzyme | Acyl Donor | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester | Conversion (%) |

| Novozym 435 | Vinyl acetate | 98% (S) | >99% (R) | 51 |

| Lipase PS-C II | Vinyl acetate | >99% (S) | 97% (R) | 50 |

| Novozym 435 | Vinyl butanoate | >99% (S) | >99% (R) | 50 |

| Lipase PS-C II | Vinyl butanoate | 98% (S) | >99% (R) | 51 |

Data adapted from studies on the enzymatic kinetic resolution of 2-piperidineethanol derivatives. nih.gov

Another powerful technique is dynamic kinetic resolution (DKR), where the slow-reacting enantiomer is continuously racemized in situ. This allows, in principle, for the complete conversion of the racemic starting material into a single enantiomer of the product, overcoming the 50% theoretical yield limit of standard kinetic resolution. researchgate.net This has been applied to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines through the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. researchgate.net

Stereochemical Characterization and Elucidation

Determining the absolute and relative stereochemistry of the synthesized this compound systems is a critical final step. A combination of spectroscopic and computational methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for structural elucidation. amazon.com Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for determining the connectivity of atoms and deducing relative stereochemistry by analyzing proton-proton coupling constants and through-space interactions (via NOESY). longdom.org

Chiroptical Spectroscopy: Methods like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are essential for assigning the absolute configuration of chiral molecules. mpg.de The experimental ECD spectrum of a synthesized compound is often compared with the computationally predicted spectra for different possible stereoisomers. A good match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of that isomer. nih.gov

X-ray Crystallography: When a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the complete three-dimensional structure, including both relative and absolute stereochemistry.

Computational Methods: Quantum chemical calculations are increasingly used to predict NMR chemical shifts and chiroptical properties (ORD, ECD) for different stereoisomers. mpg.de Comparing these calculated data with experimental results is a powerful method for stereochemical assignment, especially for non-crystalline compounds. nih.govmpg.de

By using a combination of these analytical techniques, chemists can confidently establish the stereochemical integrity of the synthesized this compound products.

Chemical Reactivity and Transformation of 2 Ethenylpiperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in reactions with electrophiles.

N-Alkylation and Acylation Reactions

The nitrogen atom of 2-ethenylpiperidine can be readily alkylated by reacting with alkyl halides. researchgate.net For instance, N-alkylation has been reported with an 80% yield. lookchem.com This reaction is fundamental in the synthesis of various substituted piperidines. rsc.org Similarly, N-acylation, the introduction of an acyl group onto the nitrogen atom, is a common transformation. derpharmachemica.comarkat-usa.org This is often achieved by reacting the amine with an activated carboxylic acid derivative, such as an acid chloride or an active ester, to form an amide. derpharmachemica.comnih.govchemrxiv.orgorganic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Alkyl Halide | N-Alkyl-2-ethenylpiperidine | N-Alkylation | 80 | lookchem.com |

| This compound | Acid Chloride | N-Acyl-2-ethenylpiperidine | N-Acylation | - | derpharmachemica.com |

| This compound | Active Ester | N-Acyl-2-ethenylpiperidine | N-Acylation | - | nih.gov |

Data table generated based on general principles of N-alkylation and N-acylation reactions and supported by the provided references.

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent its unwanted reaction with other reagents. Common protecting groups for secondary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. whiterose.ac.uk For example, N-Boc-2-(2-phenylethynyl)piperidine has been synthesized with a high yield of 93%. whiterose.ac.uk Deprotection, the removal of the protecting group, is accomplished under specific conditions that leave the rest of the molecule intact. For instance, the Boc group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jst.go.jp

Table 2: N-Protection and Deprotection Strategies for this compound Derivatives

| Strategy | Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |

|---|---|---|---|---|

| Protection | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | - | whiterose.ac.uk |

| Deprotection | tert-Butoxycarbonyl (Boc) | - | Trifluoroacetic acid (TFA) or HCl | jst.go.jp |

Data table compiled from information on common amine protection and deprotection strategies.

Reactivity of the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions. savemyexams.com

Electrophilic Additions to the Vinyl Group

The ethenyl group of this compound undergoes electrophilic addition reactions. libretexts.orgnumberanalytics.com In these reactions, an electrophile adds across the double bond, breaking the pi bond and forming two new sigma bonds. savemyexams.com For example, the addition of hydrogen halides (HX) proceeds via the formation of a carbocation intermediate, with the hydrogen atom adding to one carbon of the double bond and the halide to the other. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms.

Hydrogenation of the Double Bond

The double bond of the ethenyl group can be reduced to a single bond through catalytic hydrogenation. savemyexams.comiiis.org This reaction is typically carried out using a metal catalyst, such as platinum, palladium, or nickel, under an atmosphere of hydrogen gas. iiis.orggoogle.com For example, poly(2-vinylpyridine) has been successfully hydrogenated to poly(2-vinylpiperidine) using a platinum on carbon (Pt/C) catalyst. iiis.org The conditions for hydrogenation, such as temperature and pressure, can be varied to achieve the desired level of reduction. google.comcapes.gov.br In some cases, complete hydrogenation of the vinyl group is desired, while in others, partial hydrogenation may be sufficient. google.com

Cycloaddition Reactions Involving the Ethenyl Group

The ethenyl group can participate in cycloaddition reactions, where it combines with another pi system to form a cyclic product. libretexts.org A notable example is the [2+2] cycloaddition, which can be induced photochemically to form four-membered rings. libretexts.orgnih.gov These reactions are valuable for the synthesis of strained ring systems. libretexts.org Another important type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where the ethenyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgrsc.org Additionally, 1,3-dipolar cycloaddition reactions can occur, where the ethenyl group reacts with a 1,3-dipole to form a five-membered heterocyclic ring. mdpi.com

Polymerization Potential

The presence of a vinyl group makes this compound a monomer capable of undergoing polymerization. The nature of the polymerization can be influenced by the choice of initiator and reaction conditions, leading to polymers with the piperidine ring as a repeating side group. The secondary amine in the piperidine ring can influence the polymerization process, potentially interfering with certain catalytic systems unless it is protected.

While less common than its aromatic analog, 2-vinylpyridine, this compound can participate in polymerization reactions. The resulting polymer, poly(this compound), features a saturated heterocyclic ring on each repeating unit, which imparts distinct properties compared to polymers derived from its aromatic counterpart.

Table 1: Polymerization Methods for Vinyl Monomers

| Polymerization Type | Initiator/Catalyst | Description | Potential Applicability to this compound |

|---|---|---|---|

| Radical Polymerization | AIBN, Benzoyl Peroxide | Initiated by free radicals, this is a common method for vinyl monomers. | The vinyl group is susceptible to radical addition. The amine may act as a chain transfer agent. |

| Cationic Polymerization | Strong Lewis or Brønsted acids | Proceeds through a carbocationic propagating species. | The basic nitrogen of the piperidine ring would likely be protonated, inhibiting polymerization unless protected. |

| Anionic Polymerization | Organometallic compounds (e.g., n-BuLi) | Proceeds through a carbanionic propagating species. | The acidic N-H proton would quench the anionic initiator, requiring N-protection for this method to be viable. |

| Electrochemical Polymerization | Applied electrical potential | Polymer film is grown on an electrode surface from a monomer solution. | This technique is effective for many monomers and could potentially be applied, though conditions would need careful optimization. |

This table outlines general polymerization methods and their theoretical applicability to the this compound monomer based on its functional groups.

Ring-Opening and Ring-Expansion Reactions

The piperidine ring is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under standard conditions. Such transformations typically require significant ring strain, as seen in three-membered rings like epoxides or aziridines, or the presence of specific activating groups.

Ring-expansion reactions, which convert the piperidine skeleton into a larger ring system such as an azepane, are more synthetically accessible. These reactions often proceed through the formation of a bicyclic intermediate followed by rearrangement.

Key Ring-Expansion Strategies Potentially Applicable to Piperidine Scaffolds:

Tiffeneau–Demjanov Rearrangement: This classic method involves the reaction of a 1-(aminomethyl)cycloalkanol with nitrous acid to generate a carbocation, which then triggers a ring-expanding rearrangement. For a this compound derivative, this would require prior functionalization to install the necessary aminomethyl alcohol moiety.

Dowd–Beckwith Ring Expansion: This radical-based method allows for the expansion of a cyclic β-keto ester by several carbons. The reaction is initiated by tributyltin hydride and AIBN, proceeding through a bicyclic ketyl intermediate that rearranges to the expanded ring. Application to a this compound system would necessitate its conversion into a suitable β-keto ester precursor.

Table 2: Representative Ring-Expansion Reactions

| Reaction Name | Substrate Type | Reagents | Mechanism |

|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | Cyclic α-amino alcohol | NaNO₂, aq. Acid | Cationic rearrangement |

| Dowd-Beckwith Ring Expansion | Cyclic β-keto ester with haloalkyl side chain | Bu₃SnH, AIBN | Radical rearrangement |

| Buchner Ring Expansion | Arene | Diazoacetate | Carbene addition followed by electrocyclic ring opening |

This table summarizes general ring-expansion reactions and the class of substrates they require.

Functional Group Interconversions on Ethenylpiperidine Scaffolds

The this compound scaffold offers two main sites for chemical modification: the N-H bond of the piperidine ring and the C=C double bond of the ethenyl side chain. This allows for the synthesis of a wide array of derivatives through standard functional group interconversion reactions.

Reactions at the Piperidine Nitrogen: The secondary amine is nucleophilic and can be readily modified.

N-Alkylation and N-Arylation: The nitrogen can be substituted with alkyl, benzyl, or aryl groups using appropriate halides or other electrophiles.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-amides. This is also a common strategy for protecting the amine during other transformations.

Reactions of the Ethenyl Group: The vinyl group undergoes typical alkene reactions.

Reduction: Catalytic hydrogenation can selectively reduce the double bond to an ethyl group, yielding 2-ethylpiperidine.

Oxidation: The double bond can be oxidized to form an epoxide (oxirane) using peroxy acids, or cleaved under stronger oxidative conditions.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond yields the corresponding 1,2-dihaloethyl derivative.

Hydroboration-Oxidation: This two-step process converts the vinyl group into a primary alcohol (2-(2-hydroxyethyl)piperidine), proceeding with anti-Markovnikov regioselectivity.

Table 3: Examples of Functional Group Interconversions

| Transformation | Substrate Class | Reagents & Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Allylic Amination | N-Substituted Amino Allyl Chloride | Pd(OAc)₂, PPh₃, K₂CO₃, MeOH, reflux | N-Substituted 2-Vinylpiperidine | Good | |

| Diastereoselective Cyclization | Chiral Amino Allylic Carbonate | Pd₂(dba)₃, PPh₃, THF, rt | Chiral N-Protected 2-Vinylpiperidine | 99% | |

| N-Alkylation | 2-Vinylpiperidine | Benzylamine | N-Benzyl-2-vinylpiperidine | - |

| N-Alkylation | 2-Vinylpiperidine | n-Hexylamine | N-Hexyl-2-vinylpiperidine | - | |

This table provides examples of synthetic transformations related to the formation and modification of 2-vinylpiperidine scaffolds.

Synthesis and Chemical Studies of 2 Ethenylpiperidine Derivatives and Analogues

Synthesis of N-Substituted 2-Ethenylpiperidine Analogues

The functionalization of the nitrogen atom in the this compound ring is a primary strategy for creating analogues. A common approach involves the use of a nitrogen-protecting group, such as the tert-butoxycarbonyl (Boc) group, which facilitates controlled reactions on other parts of the molecule before being removed to allow for N-substitution. whiterose.ac.uk The synthesis of N-Boc-2-ethenylpiperidine creates a stable, versatile intermediate. whiterose.ac.uk

Once the protecting group is removed, the secondary amine is available for a variety of standard N-alkylation or N-acylation reactions. These methods, common in the synthesis of substituted amines, allow for the introduction of a wide range of functional groups to the piperidine (B6355638) nitrogen. mdpi.comasianpubs.org For instance, reductive amination with aldehydes or ketones, or nucleophilic substitution with alkyl halides, can be employed to yield diverse N-substituted products.

Table 1: General Methods for N-Substitution of this compound

| Reagent Type | Reaction Type | N-Substituent Introduced |

| Aldehydes/Ketones | Reductive Amination | Alkyl, Benzyl |

| Alkyl Halides | Nucleophilic Substitution | Alkyl, Functionalized Alkyl |

| Acyl Chlorides | Acylation | Acyl, Aroyl |

| Isocyanates | Addition | Carbamoyl |

Synthesis of Ring-Substituted Ethenylpiperidines

Substitution on the carbon atoms of the piperidine ring introduces further structural diversity. A powerful method for achieving substitution at the C2 position (alpha to the nitrogen) involves directed lithiation of N-Boc-2-ethenylpiperidine. whiterose.ac.uk Using a strong base like n-butyllithium (n-BuLi), the proton at the C2 position can be selectively removed, generating a lithiated intermediate. whiterose.ac.uk This organolithium species is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents. whiterose.ac.uk

This strategy provides a pathway to novel α-substituted piperidines. whiterose.ac.uk The choice of electrophile determines the nature of the substituent introduced at the C2 position.

Table 2: Examples of Ring-Substitution at C2 via Lithiation

| Electrophile | Substituent Introduced | Product Class |

| Alkyl Halide (R-X) | Alkyl (R) | 2-Alkyl-2-ethenylpiperidine |

| Aldehyde (R-CHO) | Hydroxyalkyl (R-CH(OH)) | 2-(Hydroxyalkyl)-2-ethenylpiperidine |

| Ketone (R-CO-R') | Hydroxy-dialkylmethyl | 2-(Hydroxy-dialkylmethyl)-2-ethenylpiperidine |

| Tributyltin chloride | Tributylstannyl | 2-Stannyl-2-ethenylpiperidine |

While lithiation is effective for the C2 position, substitution at other ring positions typically requires starting with a pre-functionalized piperidine precursor, which is then converted to the corresponding ethenylpiperidine derivative. unodc.org

Preparation of Ethenylpiperidine Derivatives with Boronate Functionality

Boronic acids and their esters, particularly pinacol (B44631) boronates, are exceptionally useful synthetic intermediates, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com Incorporating a boronate ester onto the ethenylpiperidine scaffold creates a handle for further elaboration, allowing for the formation of carbon-carbon bonds.

A primary method to achieve this is through the Miyaura borylation reaction, which involves the cross-coupling of a halo-vinyl derivative with a diboron (B99234) reagent such as bis(pinacolato)diboron. sigmaaldrich.com This would require a precursor like N-Boc-2-(2-bromoethenyl)piperidine, which could then be reacted under palladium catalysis to yield the desired boronate ester. organic-chemistry.org

Another potential pathway is the palladium-catalyzed direct borylation of N-Boc-2-ethenylpiperidine itself, which could proceed via a boryl-Heck type mechanism to furnish trisubstituted alkenyl boronic esters. organic-chemistry.org

Table 3: Proposed Synthesis of a this compound Boronate Derivative

| Starting Material | Reagent | Catalyst System | Product |

| N-Boc-2-(haloethenyl)piperidine | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | N-Boc-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine |

The resulting boronate-functionalized ethenylpiperidine is a stable compound that can be readily purified and used in subsequent coupling reactions to build more complex molecules. sigmaaldrich.commdpi.com

Formation of Fused and Spirocyclic Systems Incorporating Ethenylpiperidine Units

The vinyl group of this compound is a key functional handle for constructing more complex polycyclic systems. Through intramolecular reactions, it can participate in cyclizations to form both fused and spirocyclic scaffolds. The outcome of such reactions—whether a fused or spiro system is formed—is often dictated by reaction conditions and steric factors. rsc.org

One demonstrated strategy involves the transformation of related precursors like 2,2-bis(ethenyl)piperidine. google.com Bis-epoxidation of the two vinyl groups, followed by an intramolecular cyclization initiated by the piperidine nitrogen acting as a nucleophile, can lead to the formation of fused heteropolycycles such as 2,5-diazabicyclo[2.2.2]octane derivatives. google.com

Other potential cyclization strategies include:

Intramolecular Diels-Alder Reaction: If a suitable diene is tethered to the piperidine nitrogen, it can react with the ethenyl group (as a dienophile) to form a fused system.

Michael Addition: A nucleophile tethered to the ring could perform an intramolecular conjugate addition to the vinyl group, leading to a new ring.

The formation of spirocycles is generally less common and often requires that pathways to fused systems are sterically blocked. rsc.org

Table 4: Cyclization Strategies for Fused and Spirocyclic Systems

| Reaction Type | Reactive Partners | Resulting Scaffold Type |

| Epoxidation / Intramolecular Cyclization | Ethenyl group, piperidine nitrogen | Fused (e.g., Diazabicyclo-octane) |

| Intramolecular Diels-Alder | Tethered diene, ethenyl group | Fused polycycle |

| Intramolecular Michael Addition | Tethered nucleophile, ethenyl group | Fused or Spirocyclic |

Structural Diversity of Ethenylpiperidine-Containing Scaffolds

The synthetic methods detailed in the preceding sections highlight the this compound core as a versatile scaffold for Diversity-Oriented Synthesis (DOS). cam.ac.uk DOS aims to generate structurally diverse compound libraries, which is crucial for exploring chemical space and identifying novel molecules with desired functions, particularly in drug discovery. researchgate.net The variation of the molecular scaffold is considered a primary method for achieving meaningful structural diversity. cam.ac.ukresearchgate.net

The this compound unit serves as an excellent starting point for a DOS strategy:

Appendage Diversity: N-substitution (5.1) and ring-substitution (5.2) allow for the variation of peripheral functional groups, altering properties like solubility, polarity, and steric bulk.

Scaffold Diversity: The formation of fused and spirocyclic systems (5.4) fundamentally changes the core structure, generating new and distinct molecular shapes. The ability to generate multiple different scaffolds from a common precursor is a hallmark of efficient DOS. cam.ac.uk

Functional Handle Diversity: The introduction of boronate functionality (5.3) provides a reactive site for a host of subsequent coupling reactions, exponentially increasing the number of accessible final structures.

By combining these strategies, a multitude of compounds based on distinct scaffolds can be generated from a single, readily accessible precursor. This approach allows for the efficient exploration of three-dimensional chemical space, increasing the probability of discovering molecules that can interact with challenging biological targets. nih.gov

Computational Chemistry Investigations of 2 Ethenylpiperidine Systems

Theoretical Studies on Conformational Preferences and Energetics

The conformational flexibility of the piperidine (B6355638) ring and the orientation of its substituents are critical determinants of its chemical behavior. For 2-ethenylpiperidine, the primary conformational question involves the chair form of the six-membered ring and the relative orientation of the ethenyl (vinyl) substituent. The vinyl group can occupy either an equatorial or an axial position, leading to two principal chair conformers.

Computational methods, particularly Density Functional Theory (DFT), are ideally suited to determine the geometries and relative energies of these conformers. nih.govrsc.org Such calculations typically involve geometry optimization of all possible conformers to locate energy minima on the potential energy surface. soton.ac.uknih.gov The relative Gibbs free energies of the conformers can then be calculated, often including corrections for zero-point vibrational energy and thermal effects, to predict their equilibrium populations at a given temperature. chemrxiv.org

While specific computational studies detailing the conformational energetics of unsubstituted this compound are not extensively documented in the reviewed literature, analysis of related substituted piperidine systems provides a framework for what to expect. For instance, DFT calculations on 2,6-disubstituted piperidin-3-ol derivatives have been used to determine the relative energies of various chair-like conformers, highlighting the preference for substituents to occupy equatorial positions to minimize steric strain. jst.go.jp For this compound, it is generally anticipated that the equatorial conformer would be more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions between the vinyl group and the axial hydrogens on the piperidine ring.

Furthermore, computational studies can map the rotational energy barrier of the C-C single bond connecting the vinyl group to the piperidine ring, identifying the most stable rotational isomers (rotamers). Natural Bond Orbital (NBO) analysis is another powerful tool used in these studies to understand the electronic factors, such as hyperconjugative interactions, that stabilize certain conformations. soton.ac.uk

Table 1: Expected Areas of Computational Investigation for this compound Conformations

| Computational Task | Objective | Typical Method(s) |

| Conformational Search | Identify all stable conformers (e.g., equatorial vs. axial ethenyl group). | DFT, Molecular Mechanics |

| Energy Calculation | Determine the relative stability (Gibbs free energy) and equilibrium population of each conformer. | DFT, ab initio (MP2, CCSD(T)) |

| Rotational Barrier Analysis | Calculate the energy barrier for rotation around the C2-vinyl bond. | DFT (Potential Energy Scan) |

| Electronic Structure Analysis | Investigate stabilizing electronic interactions (e.g., hyperconjugation). | NBO Analysis |

Mechanistic Insights into Reaction Pathways

Computational chemistry provides detailed mechanistic information by identifying transition states, intermediates, and the corresponding energy barriers along a reaction coordinate. researchgate.net This is particularly valuable for complex, multi-step reactions involving species like this compound.

A notable example is the computational investigation of the ring-expanding 1,3-diaza-Claisen rearrangement involving vinyl piperidine derivatives. uvm.edu In this reaction, an isothiourea tethered to a vinyl piperidine undergoes desulfurization to form a carbodiimide, which then rearranges. DFT calculations were employed to elucidate the mechanism, revealing that the reaction proceeds through a zwitterionic spirocyclic intermediate which then undergoes a ewochem.orgewochem.org-sigmatropic rearrangement to yield a ten-membered guanidine-containing ring. uvm.edu

The calculations provided critical insights that would be difficult to obtain experimentally:

Mechanism Confirmation : The study explored different potential pathways, including a Lewis acid-promoted cationic ewochem.orgewochem.org-sigmatropic rearrangement, and determined the most favorable route based on calculated energy barriers. uvm.edu

Transition State Analysis : The geometry of the key transition state was modeled, revealing the structural features that control the reaction's feasibility. uvm.edu

Reactivity Differences : DFT calculations were also used to compare the reactivity of the vinyl piperidine system to the analogous vinyl pyrrolidine (B122466) system, explaining observed differences in reaction outcomes. The study suggested the rearrangement proceeds via a zwitterionic pathway rather than a cationic one. uvm.edu

Table 2: DFT Insights into the 1,3-Diaza-Claisen Rearrangement of a Vinyl Piperidine System

| Mechanistic Aspect Investigated | Computational Finding | Reference |

| Reaction Pathway | Favors a zwitterionic ewochem.orgewochem.org-sigmatropic rearrangement over a cationic pathway. | uvm.edu |

| Key Intermediate | An intramolecular cyclization forms a zwitterionic spirocycle prior to rearrangement. | uvm.edu |

| Ring System Comparison | The vinyl piperidine system exhibited different reactivity compared to the analogous, more strained pyrrolidine system. | uvm.edu |

Prediction of Reactivity and Selectivity

Predicting how and where a molecule will react is a central goal of computational chemistry. cecam.orgnih.gov For this compound, computational methods can predict its reactivity toward various reagents and the selectivity of these reactions. The presence of the electron-withdrawing N-Boc protecting group and the vinyl group at the C2 position significantly influences the acidity of the α-protons. whiterose.ac.uk

Computational studies on N-Boc piperidine have shown that the α-protons are activated, facilitating deprotonation (lithiation) to form α-amino organolithium intermediates. whiterose.ac.uk Beak's computational study indicated that the α-protons of N-Boc piperidine are less acidic than those of the corresponding N-Boc pyrrolidine, a finding that explains experimental differences in lithiation efficiency. whiterose.ac.uk The addition of a vinyl group at the C2 position is expected to further increase the acidity of the C2 proton through resonance stabilization of the resulting anion.

Methods used to predict reactivity include:

Frontier Molecular Orbital (FMO) Theory : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

Fukui Functions : These functions quantify the change in electron density at a specific point when an electron is added or removed, providing a more sophisticated prediction of sites for nucleophilic and electrophilic attack.

These computational tools can be applied to predict the regioselectivity of reactions such as additions to the vinyl group or substitutions at the piperidine ring. dokumen.pub

Enantioselectivity and Diastereoselectivity Predictions in Asymmetric Synthesis

The synthesis of specific stereoisomers of this compound derivatives is of significant interest. Computational chemistry is increasingly used to predict and rationalize the stereochemical outcomes of asymmetric reactions. chiralpedia.comyale.edu This involves calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. The predicted enantiomeric or diastereomeric excess is derived from the energy difference between these competing transition state structures.

A relevant computational study investigated the stereoselective polymerization of 2-vinylpyridine, an aromatic analog of this compound, using cationic yttrium catalysts. rsc.org DFT calculations were performed to understand the origin of the observed isotactic selectivity. The study modeled the insertion of the monomer into the polymer chain for different catalyst-ligand complexes. rsc.org

Key findings from the study include:

Transition State Modeling : The energy barriers for both isotactic and syndiotactic insertion pathways were calculated. rsc.org

Origin of Selectivity : The preference for isotactic polymerization was attributed to a combination of lower catalyst deformation energy and favorable electronic effects in the preferred transition state. rsc.org

Ligand Effects : The calculations demonstrated a direct relationship between the steric bulk of the ancillary ligands on the catalyst and the energy barrier for isotactic insertion, providing a rational basis for catalyst design. rsc.org

Table 3: DFT Predictions for Stereoselective Polymerization of 2-Vinylpyridine

| Catalyst | Ancillary Ligand Type | Predicted Selectivity | Rationale from DFT | Reference |

| Y-1 | β-diketiminate (Et) | Isotactic | Lower energy barrier for isotactic insertion due to smaller catalyst deformation. | rsc.org |

| Y-2 | β-diketiminate (Cl) | Isotactic | Lower energy barrier for isotactic insertion, similar to Y-1. | rsc.org |

| Y-3 | β-diketiminate (Ph) | Atactic | Comparable energy barriers for isotactic and syndiotactic pathways. | rsc.org |

Similarly, computational models are vital for understanding dynamic resolutions, such as the catalytic dynamic resolution of N-Boc-2-lithiopiperidine used to synthesize enantiopure 2-aryl- and 2-vinylpiperidines. researchgate.net DFT and machine learning methods are now frequently combined to build robust predictive models for enantioselectivity, even for complex catalytic systems. ias.ac.inrsc.org These models can screen virtual libraries of catalysts and substrates to identify the optimal conditions for a desired stereochemical outcome, accelerating experimental discovery. chiralpedia.com

Applications of 2 Ethenylpiperidine in Advanced Organic Synthesis

2-Ethenylpiperidine as a Versatile Chiral Building Block

This compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block in asymmetric synthesis. Chiral piperidines are crucial structural motifs in a vast number of biologically active alkaloids and pharmaceutical compounds. rsc.orgd-nb.inforsc.org The utility of chiral molecules like this compound lies in their ability to introduce specific stereogenic centers, which is fundamental in the development of pharmaceuticals where enantiomers can have vastly different physiological effects. beilstein-journals.org The synthesis of such chiral building blocks is a key area of research, with methods often starting from naturally available sources like amino acids or employing catalytic asymmetric reactions. d-nb.infounipd.it

The development of enantiopure substituted piperidines, including those with alkene side chains like this compound, has been applied to the total syntheses of natural quinolizidine (B1214090) alkaloids. molaid.com The piperidine (B6355638) ring provides a stable scaffold, while the ethenyl (vinyl) group offers a reactive site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures with controlled stereochemistry. beilstein-journals.org The demand for such versatile building blocks has driven the development of novel synthetic strategies, including hybrid bio-organocatalytic cascade reactions, to produce 2-substituted piperidines efficiently. rsc.org These methods aim to create these key chiral structures for the synthesis of bioactive natural products and their analogs. rsc.org

The table below illustrates examples of reactions where chiral piperidine derivatives are synthesized or used, highlighting the importance of this class of building blocks.

| Product Type | Synthetic Approach | Key Feature | Reference |

| Enantiopure Substituted Piperidines | Not specified | Application in total synthesis of quinolizidine alkaloids | molaid.com |

| 2-Substituted Piperidines | Hybrid bio-organocatalytic cascade | Use of a transaminase to generate a key reactive intermediate | rsc.org |

| 2-Substituted Pyrrolidine (B122466) and Piperidine Alkaloids | "Chiral pool" strategies from L-proline and L-pipecolinic acid | Henry-Nef protocol to synthesize key intermediates | d-nb.info |

Precursors for Complex Heterocyclic Molecules

The piperidine skeleton is a fundamental component of numerous alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.orgimperial.ac.uk this compound acts as a precursor for a variety of these complex heterocyclic molecules. openaccessjournals.com Its structure is a starting point for building the intricate polycyclic systems found in many biologically active alkaloids, such as those in the sarpagine-ajmaline-koumine family of monoterpenoid indole (B1671886) alkaloids. nih.gov These alkaloids feature complex, cage-like structures and are of significant interest for their biological activities. nih.gov

Synthetic strategies often focus on the stereoselective construction of the piperidine ring as a core element. rsc.org For instance, methods like palladium-promoted [4 + 2] oxidative annulation of alkyl amides and dienes have been developed for the enantiospecific synthesis of 2-substituted piperidines, which can then be elaborated into more complex structures. nih.gov The vinyl group of this compound is particularly useful, allowing for reactions such as cycloadditions, cross-coupling, and other chain-extension methodologies to build fused or bridged ring systems characteristic of many alkaloids. molaid.comnih.gov The synthesis of piperidine-based natural products is a testament to the versatility of precursors like this compound in constructing molecular complexity. rsc.org

Ligand Design in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. nih.govuclm.es The design of effective chiral ligands is a cornerstone of modern organic synthesis. nih.gov Piperidine derivatives, including structures related to this compound, can be incorporated into ligand frameworks. These ligands coordinate to a metal center, creating a chiral environment that directs the approach of substrates. researchgate.net

While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands have gained prominence and have, in many cases, outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov The piperidine scaffold can be functionalized to create bidentate or polydentate ligands, such as P,N-ligands, which have proven successful in reactions like palladium-catalyzed allylic substitution. nih.gov The conformational rigidity of the piperidine ring, combined with the stereogenic center at the C2 position, can effectively shield the metal center, influencing the selectivity of the catalytic process. The vinyl group can also be a site for further modification to fine-tune the steric and electronic properties of the ligand. mdpi.com The development of new chiral catalysts often relies on the modular synthesis of ligands, where fragments like chiral piperidines can be readily incorporated. nih.govrsc.org

| Ligand Type | Metal | Application | Key Feature | Reference |

| P,N-Ligands | Palladium | Allylic substitution | Nonsymmetrical, modular structure | nih.gov |

| Chiral Diene Ligands | Rhodium | 1,4-addition of boronic acids | C2-symmetrical diene core | sigmaaldrich.com |

| N,N'-Dioxide Ligands | Various | Multiple asymmetric reactions | Conformationally flexible, tetradentate | rsc.org |

| Phosphoramidite Ligands | Gold | Asymmetric cycloaddition | Ligands with a TADDOL backbone | mdpi.com |

Intermediates in the Synthesis of Diverse Chemical Entities

Beyond its role as a precursor to complex alkaloids, this compound functions as a key intermediate in the synthesis of a broader range of chemical structures. nih.gov Its dual functionality—a secondary amine within a heterocyclic ring and a reactive vinyl group—allows for stepwise or tandem reactions to build molecular diversity. The piperidine motif is present in many pharmaceuticals and biologically active compounds beyond the alkaloid class. d-nb.infonih.gov

For example, 2-substituted piperidines are intermediates in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists like dexoxadrol, which have potential as anesthetic drugs. d-nb.info Synthetic routes to such targets often involve the stereoselective creation of the 2-substituted piperidine core, followed by further functionalization. d-nb.info The vinyl group of this compound is amenable to a wide array of transformations, including oxidation, reduction, hydroboration, and participation in metathesis or polymerization reactions, making it a highly versatile handle for synthetic chemists. nih.govnih.gov Unified synthetic approaches have been developed where a common intermediate, such as an indole-fused azabicyclo[3.3.1]nonane derived from piperidine precursors, can lead to a collective synthesis of multiple natural alkaloids. nih.gov

Role in Polymer Chemistry and Material Science

The vinyl group (ethenyl) on the this compound molecule makes it a monomer suitable for polymerization reactions. msu.edu Polymers, which are large macromolecules composed of repeating monomer subunits, have a vast range of applications in modern society. msu.edubyjus.com The incorporation of functional groups into a polymer backbone can impart specific properties, such as thermal stability, chemical resistance, or hydrophobicity. mdpi.comresearchgate.net

The synthesis of macromolecules from monomers like this compound can proceed through various mechanisms, such as chain-growth polymerization. msu.edu The resulting polymer would feature piperidine rings as pendant groups along the main chain. Such functional polymers can have applications in areas like gas separation membranes, where the properties of the polymer matrix can be tuned by the chemical nature of the monomer units. azolifesciences.com The presence of the nitrogen-containing piperidine ring could influence the polymer's polarity, basicity, and interaction with other molecules or surfaces. While the direct polymerization of this compound is not extensively detailed in the provided results, the principles of polymer chemistry suggest its potential as a monomer for creating functional materials with unique properties derived from the piperidine moiety. researchgate.netazolifesciences.com

Natural Occurrence and Biosynthetic Relevance of Ethenylpiperidine Motifs

Ethenylpiperidine Scaffolds in Natural Products

The most prominent examples of natural products containing a substituted piperidine (B6355638) ring analogous to the ethenylpiperidine motif are the Lobelia alkaloids, isolated from plants of the genus Lobelia, particularly Lobelia inflata (Indian tobacco). wikipedia.org While not containing a simple vinyl group, the key alkaloid, (-)-lobeline , possesses a 2,6-disubstituted piperidine core with extended phenylethyl-derived side chains, which are biosynthetically related to an ethenyl linkage. epharmacognosy.comnih.gov

Lobeline (B1674988) is characterized by a piperidine ring substituted at the 2-position with a 2-oxo-2-phenylethyl group and at the 6-position with a 2-hydroxy-2-phenylethyl group. nih.gov Several related alkaloids are also found in Lobelia species, including lobelanine (B1196011) and lobelanidine , which are considered precursors and derivatives in the biosynthetic pathway of lobeline. nih.govrsc.org These compounds share the same core piperidine structure with varying oxidation states of the side chains.

Table 1: Prominent Natural Products with Substituted Piperidine Scaffolds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Natural Source |

| (-)-Lobeline | C₂₂H₂₇NO₂ | 337.46 | Lobelia inflata |

| Lobelanine | C₂₂H₂₅NO₂ | 335.45 | Lobelia inflata |

| Lobelanidine | C₂₂H₂₉NO₂ | 339.48 | Lobelia inflata |

Note: The table above is interactive and can be sorted by clicking on the column headers.

Proposed Biosynthetic Pathways Leading to Ethenylpiperidine Structures

The biosynthesis of the piperidine core of Lobelia alkaloids is derived from the amino acid L-lysine . researchgate.netrsc.org The pathway commences with the decarboxylation of L-lysine to form cadaverine (B124047). Through a series of enzymatic steps involving oxidation and cyclization, cadaverine is converted into the key intermediate, Δ¹-piperideine. researchgate.net

The side chains of lobeline and its analogues originate from the amino acid L-phenylalanine . researchgate.netrsc.org Phenylalanine provides the C₆-C₂ units that are attached to the piperidine ring. The biosynthesis is proposed to proceed through a symmetrical intermediate, lobelanine, which possesses two 2-oxo-2-phenylethyl side chains. rsc.org This symmetrical structure is then asymmetrically reduced to form lobeline.

The key steps in the proposed biosynthetic pathway are:

Formation of the piperidine ring from L-lysine via cadaverine and Δ¹-piperideine.

Generation of a C₆-C₂ unit from L-phenylalanine.

Condensation of two C₆-C₂ units with the piperidine precursor to form the symmetrical intermediate, lobelanine.

Asymmetric reduction of one of the keto groups on the side chain of lobelanine to a hydroxyl group, yielding (-)-lobeline.

Chemoenzymatic Synthesis Inspired by Natural Pathways

The understanding of the biosynthetic pathways of Lobelia alkaloids has inspired the development of chemoenzymatic strategies for their synthesis. These approaches leverage the high selectivity of enzymes to achieve specific chemical transformations that are often challenging to accomplish with traditional chemical methods.

A notable example is the chemoenzymatic synthesis of (-)-lobeline, which mimics the asymmetric reduction step observed in nature. This synthesis utilizes the enzyme Candida antarctica lipase (B570770) B (CAL-B) for the enzymatic desymmetrization of lobelanidine. nih.gov In this process, the meso-compound lobelanidine, which has two identical hydroxyl groups, is selectively acylated on one of the hydroxyl groups by the enzyme, leading to a chiral monoester. This enzymatic step effectively breaks the symmetry of the molecule and establishes the desired stereochemistry.

The monoester can then be chemically converted to (-)-lobeline through oxidation of the remaining free hydroxyl group and subsequent removal of the ester group. nih.gov This chemoenzymatic approach highlights how inspiration from natural biosynthetic pathways can lead to efficient and stereoselective synthetic routes to complex natural products.

Table 2: Enzymes Used in Chemoenzymatic Synthesis of Lobeline Analogues

| Enzyme | Enzyme Class | Role in Synthesis |

| Candida antarctica lipase B (CAL-B) | Lipase | Asymmetric acylation (desymmetrization) of lobelanidine |

Note: The table above is interactive and can be sorted by clicking on the column headers.

Advanced Characterization Techniques for 2 Ethenylpiperidine Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-ethenylpiperidine. nist.gov By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established. nih.govresearchgate.net

In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons gives rise to a distinct signal. The protons of the vinyl group (-CH=CH₂) typically appear in the downfield region (δ 5-6 ppm) due to the deshielding effect of the double bond. The proton attached to the chiral center (H2) would also exhibit a characteristic chemical shift. The remaining piperidine (B6355638) ring protons would produce a complex set of overlapping signals in the upfield region (δ 1-3 ppm). Spin-spin coupling between adjacent protons provides further structural information, allowing for the assignment of each signal to a specific position in the molecule. acs.org